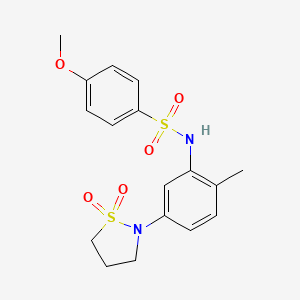

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis, depending on the cellular context. The downstream effects of this disruption can vary widely, affecting numerous cellular processes.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Biologische Aktivität

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4-methoxybenzenesulfonamide is a synthetic organic compound that exhibits a complex structure with potential biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's molecular formula is C13H20N2O4S2, and it has a molecular weight of 332.43 g/mol. It features a dioxidoisothiazolidine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N2O4S2 |

| Molecular Weight | 332.43 g/mol |

| Purity | Typically 95% |

Synthesis

The synthesis of this compound generally involves several steps, including the formation of the dioxidoisothiazolidine core and subsequent modifications to introduce the phenyl and sulfonamide groups. Specific protocols for its synthesis have not been extensively documented in literature, indicating a need for further exploration in synthetic methodologies.

The exact mechanism of action for this compound remains unclear due to insufficient research. However, initial interaction studies suggest that it may bind to proteins or receptors involved in cellular signaling pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could elucidate its binding affinities and kinetics .

Case Studies and Related Research

Although direct studies on this specific compound are scarce, research on structurally similar compounds provides insights into its potential biological activities:

- Antitumor Activity : Compounds with similar moieties have been tested against various cancer cell lines, showing varying degrees of cytotoxicity. For example, compounds with methoxy and sulfonamide groups have demonstrated selective inhibition of tumor cell proliferation while sparing normal cells .

- Cell Viability Assays : Studies utilizing 2D and 3D cell culture systems revealed that certain derivatives could inhibit the growth of cancer cells effectively while maintaining lower toxicity to normal cells .

Eigenschaften

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S2/c1-13-4-5-14(19-10-3-11-25(19,20)21)12-17(13)18-26(22,23)16-8-6-15(24-2)7-9-16/h4-9,12,18H,3,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPNCDFKFGLVJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.